molecular formula C8H12ClN3 B3058083 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- CAS No. 876521-21-0

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)-

Cat. No.: B3058083
CAS No.: 876521-21-0
M. Wt: 185.65 g/mol
InChI Key: ADONIPLUBLXNJF-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 4-position and a tert-butyl group attached to the nitrogen atom at the 1-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- typically involves the chlorination of 2-pyrimidinamine followed by the introduction of the tert-butyl group. One common method involves the reaction of 2-pyrimidinamine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-2-pyrimidinamine is then reacted with tert-butylamine under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

    Reduction Products: Reduction can yield amine derivatives or dechlorinated products.

Scientific Research Applications

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine atom and the tert-butyl group can influence its binding affinity and specificity. The compound may also interact with nucleic acids or proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrimidinamine, 4-chloro-N-methyl-
  • 2-Pyrimidinamine, 4-chloro-N-ethyl-
  • 2-Pyrimidinamine, 4-chloro-N-isopropyl-

Uniqueness

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds with smaller alkyl groups, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-tert-butyl-4-chloropyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADONIPLUBLXNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479001
Record name 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876521-21-0
Record name 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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